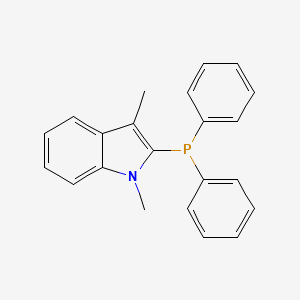

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural and synthetic compounds . This particular compound features a diphenylphosphino group at the 2-position and methyl groups at the 1 and 3 positions of the indole ring.

Preparation Methods

The synthesis of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- can be achieved through various synthetic routes. One common method involves the Larock indole annulation reaction, where an alkyne and 2-bromoaniline react in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in DMF at 110°C . This method provides a high yield and regioselectivity. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens and sulfonyl chlorides are often used.

Coupling Reactions: The diphenylphosphino group can participate in coupling reactions, forming new carbon-phosphorus bonds.

Scientific Research Applications

Catalytic Applications

1.1 Ligand in Transition Metal Catalysis

1H-Indole derivatives are widely used as ligands in transition metal-catalyzed reactions due to their ability to stabilize metal centers and facilitate various transformations. Specifically, the diphenylphosphino group enhances the electronic properties of the indole moiety, making it suitable for applications in:

- Cross-Coupling Reactions : The compound has been employed in palladium-catalyzed cross-coupling reactions, where it acts as a ligand to improve reaction efficiency and selectivity. For instance, studies have shown that ligands derived from indole can significantly enhance the yields of products in Suzuki and Heck reactions .

- Enantioselective Synthesis : Recent advancements have highlighted the use of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- in enantioselective allylic substitutions. The presence of this ligand allows for high enantioselectivity (up to 97% ee) when coupled with specific palladium catalysts .

Biological Activities

2.1 Anticancer Properties

Research indicates that certain indole derivatives exhibit significant anticancer activity. The compound under discussion has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and death .

2.2 Antimicrobial Activity

Additionally, compounds similar to 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- have shown antimicrobial properties against a range of pathogens. The diphenylphosphino group appears to enhance the interaction of indole derivatives with microbial membranes, leading to increased efficacy against bacteria and fungi .

Drug Development Potential

3.1 Scaffold for Drug Design

The indole structure is recognized for its versatility in drug design. The compound can serve as a scaffold for synthesizing new pharmacologically active compounds. Its ability to undergo further functionalization allows researchers to tailor its properties for specific biological targets.

- Neuropeptide S Receptor Antagonists : Studies have explored the modification of indole derivatives to create antagonists for neuropeptide receptors, indicating potential therapeutic applications in treating neurological disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- involves its interaction with molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The diphenylphosphino group may enhance the compound’s ability to participate in catalytic cycles, facilitating reactions that lead to desired biological effects .

Comparison with Similar Compounds

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- can be compared with other indole derivatives, such as:

1H-Indole-3-carbaldehyde: Known for its diverse biological activities.

2-Phenylindole: Used in the synthesis of various pharmaceuticals.

Indole-3-acetic acid: A plant hormone with significant biological roles.

The uniqueness of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- is a complex organic compound that belongs to the indole family, known for its diverse biological activities. The indole structure is a bicyclic compound that has been extensively studied for its pharmacological properties. This article explores the biological activity of this specific compound, including its anticancer, anti-inflammatory, antibacterial, and antiviral effects, supported by case studies and research findings.

Anticancer Activity

Numerous studies have indicated that indole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : Indoles have been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. Research has demonstrated that compounds derived from indole can inhibit tumor growth by targeting specific receptors involved in cancer progression .

-

Case Studies :

- A study by Ma et al. highlighted the efficacy of indole derivatives against breast cancer (MDA-MB-231) and lung cancer (H460) cell lines. The most potent derivative exhibited an IC50 value of 5 µM .

- Another investigation found that 2,3-dimethylindoles showed cytotoxicity against various cancer cell lines including MCF10A and HCT116, with IC50 values ranging from 10 to 20 µM .

Anti-inflammatory Activity

Indole compounds have also been recognized for their anti-inflammatory properties:

- Mechanism : These compounds inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that specific indole derivatives reduced TNF-α levels by up to 78% compared to controls .

- Research Findings : In experimental models, indole-based compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Antibacterial Activity

The antibacterial potential of indole derivatives has been documented extensively:

- Efficacy Against Bacteria : Research indicates that certain indoles exhibit antibacterial activity against pathogenic strains such as E. faecalis and P. aeruginosa. For example, one study reported a minimum inhibitory concentration (MIC) of 40 µg/mL for a diphenylphosphino-substituted indole .

- Comparative Analysis : When compared to standard antibiotics like ceftriaxone, some indole derivatives showed comparable or superior inhibition zones against tested bacteria .

Antiviral Activity

Indoles have also been investigated for their antiviral properties:

- Mechanism : Indoles may interfere with viral replication processes. For instance, specific derivatives have shown activity against the hepatitis C virus (HCV) in vitro .

- Research Highlights : A molecular docking study identified several potent indole-based compounds with promising activity against HIV-1, indicating their potential as therapeutic agents in viral infections .

Summary of Biological Activities

Properties

CAS No. |

828256-03-7 |

|---|---|

Molecular Formula |

C22H20NP |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(1,3-dimethylindol-2-yl)-diphenylphosphane |

InChI |

InChI=1S/C22H20NP/c1-17-20-15-9-10-16-21(20)23(2)22(17)24(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1-2H3 |

InChI Key |

LXFADKJHODKIEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.